2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)-2-(propan-2-yl)imidazolidin-1-yl]ethanone
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Overview
Description
1-[3-(BENZENESULFONYL)-2-(PROPAN-2-YL)IMIDAZOLIDIN-1-YL]-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE is a complex organic compound that features a combination of benzenesulfonyl, imidazolidinyl, and benzodiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(BENZENESULFONYL)-2-(PROPAN-2-YL)IMIDAZOLIDIN-1-YL]-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Imidazolidinyl Intermediate: This step involves the reaction of benzenesulfonyl chloride with an imidazolidinone derivative under basic conditions.
Introduction of the Benzodiazolyl Group: The intermediate is then reacted with a benzodiazole derivative, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired bond.
Final Assembly:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized to maximize yield.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(BENZENESULFONYL)-2-(PROPAN-2-YL)IMIDAZOLIDIN-1-YL]-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
1-[3-(BENZENESULFONYL)-2-(PROPAN-2-YL)IMIDAZOLIDIN-1-YL]-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 1-[3-(BENZENESULFONYL)-2-(PROPAN-2-YL)IMIDAZOLIDIN-1-YL]-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, modulating their activity.
Pathway Interference: The compound may interfere with specific biochemical pathways, leading to altered cellular functions.
Comparison with Similar Compounds
- 1-[3-(BENZENESULFONYL)-2-(PROPAN-2-YL)IMIDAZOLIDIN-1-YL]-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE
- 1-[3-(BENZENESULFONYL)-2-(PROPAN-2-YL)IMIDAZOLIDIN-1-YL]-2-[(5-CHLORO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE
Uniqueness: The unique combination of functional groups in 1-[3-(BENZENESULFONYL)-2-(PROPAN-2-YL)IMIDAZOLIDIN-1-YL]-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H28N4O4S2 |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
1-[3-(benzenesulfonyl)-2-propan-2-ylimidazolidin-1-yl]-2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C23H28N4O4S2/c1-4-31-17-10-11-19-20(14-17)25-23(24-19)32-15-21(28)26-12-13-27(22(26)16(2)3)33(29,30)18-8-6-5-7-9-18/h5-11,14,16,22H,4,12-13,15H2,1-3H3,(H,24,25) |
InChI Key |
ASRTWJVSRNCPNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)N3CCN(C3C(C)C)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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